

An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 4-Bromobenzaldehyde

Cat. No.: B125591

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Abstract

4-Bromobenzaldehyde (p-Bromobenzaldehyde) is a pivotal aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique bifunctionality, possessing both a reactive aldehyde group and a bromine-substituted aromatic ring, makes it an invaluable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4-Bromobenzaldehyde**. Detailed experimental protocols for its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions, are presented. Furthermore, this document explores its significant applications in the fields of pharmaceuticals, agrochemicals, and materials science, offering a critical resource for professionals engaged in chemical research and development.

Physical and Chemical Properties

4-Bromobenzaldehyde is a white to off-white crystalline solid under standard conditions.^[1] It is characterized by an aromatic, benzaldehyde-like odor.^[1] The compound is stable at room temperature in closed containers and should be stored in a cool, dry, well-ventilated area away from light and strong oxidizing agents.^{[2][3]}

Tabulated Physical and Chemical Data

The key physical and chemical properties of **4-Bromobenzaldehyde** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrO	[1]
Molecular Weight	185.02 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	55-60 °C	
Boiling Point	224-226 °C at 760 mmHg	
Density	1.557 g/cm ³	
Flash Point	108 °C	
Water Solubility	Insoluble	
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform	

Table 2: Spectral Data

Spectral Data	Characteristic Peaks/Values	Reference(s)
^1H NMR (CDCl_3 , 400 MHz)	δ 9.97 (s, 1H, -CHO), 7.92 (d, $J=8.4$ Hz, 2H, Ar-H), 7.74 (d, $J=8.4$ Hz, 2H, Ar-H)	
^{13}C NMR (CDCl_3 , 101 MHz)	δ 191.0, 135.5, 132.5, 130.8, 129.5	
IR (KBr)	$\sim 1700\text{ cm}^{-1}$ (C=O stretch), $\sim 2820, 2730\text{ cm}^{-1}$ (C-H stretch of aldehyde), $\sim 820\text{ cm}^{-1}$ (p-disubstituted benzene)	
Mass Spectrum (EI)	m/z 184/186 (M^+ , Br isotopes), 183/185 (M-H^+), 155/157 (M-CO^+), 104, 76	

Synthesis and Purification

The most common laboratory-scale synthesis of **4-Bromobenzaldehyde** involves the oxidation of 4-bromotoluene. A well-established method is the free-radical bromination of the methyl group followed by hydrolysis.

Experimental Protocol: Synthesis from 4-Bromotoluene

This protocol details the two-step synthesis of **4-Bromobenzaldehyde** from 4-bromotoluene.

Step 1: Bromination of 4-Bromotoluene

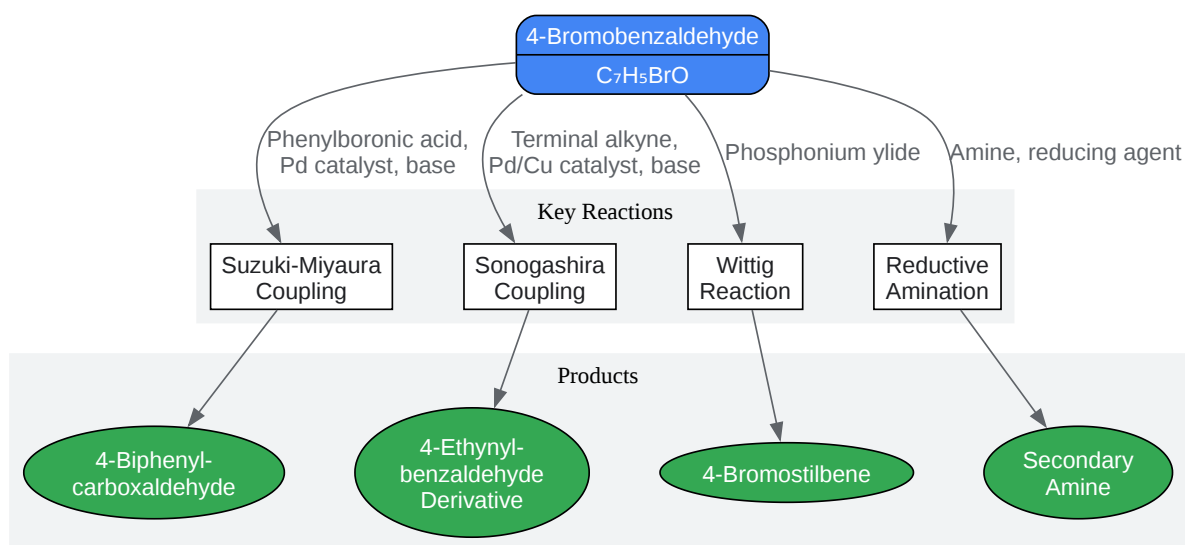
- In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene.
- Heat the flask in an oil bath to 105 °C with stirring.
- Illuminate the flask with a 150-watt tungsten lamp.

- Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.
- After the addition is complete, raise the temperature to 150 °C to ensure the reaction goes to completion. The product of this step is 4-bromobenzal bromide.

Step 2: Hydrolysis of 4-Bromobenzal Bromide

- Transfer the crude 4-bromobenzal bromide to a larger flask and mix it thoroughly with 200 g of powdered calcium carbonate.
- Add approximately 300 mL of water and heat the mixture cautiously to reflux for 15 hours to effect hydrolysis.
- After hydrolysis, purify the product by steam distillation. Collect the distillate in portions.
- Cool the distillate to crystallize the **4-Bromobenzaldehyde**.
- Collect the solid product by filtration and dry it in a desiccator. The expected yield is 60-70%.

Synthesis Workflow Diagram



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